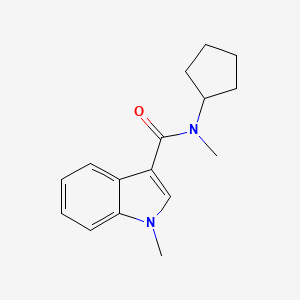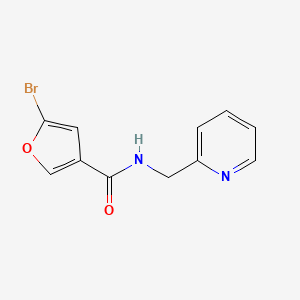![molecular formula C16H21N3O B7470702 N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide, also known as JNJ-31001074, is a small molecule inhibitor that has been synthesized and studied for its potential use in the treatment of cancer. It belongs to the class of imidazo[1,2-a]pyridine derivatives, which have shown promising results in preclinical studies as anticancer agents.
作用機序
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide blocks the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents the progression of cells from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also downregulates the expression of cyclin D1, a key regulator of the CDK4/6 pathway, and upregulates the expression of p27, a CDK inhibitor.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its potent antiproliferative activity against a variety of cancer cell lines. It has also been shown to be effective in mouse xenograft models of breast and lung cancer. However, one of the limitations of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide. One area of research is the development of more water-soluble analogs of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide that can be better administered in vivo. Another area of research is the study of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the clinical development of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide as a potential anticancer agent is an important future direction.
合成法
The synthesis of N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide involves a multi-step process that begins with the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the oxime derivative. This is followed by the reaction of the oxime with phosphorus oxychloride to form the imidazo[1,2-a]pyridine core structure. The final step involves the N-methylation of the imidazo[1,2-a]pyridine using methyl iodide to yield N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide.
科学的研究の応用
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that it has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.
特性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-6-8-13(9-7-12)18(2)16(20)14-11-19-10-4-3-5-15(19)17-14/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILKYVGBHHVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)




![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)


![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)